molecular formula C33H50O10 B1221752 (17-Ethyl-4,8-dihydroxy-3,7,11,13-tetramethyl-6,15-dioxononadeca-16,18-dien-2-yl) 3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate

(17-Ethyl-4,8-dihydroxy-3,7,11,13-tetramethyl-6,15-dioxononadeca-16,18-dien-2-yl) 3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate

Cat. No. B1221752
M. Wt: 606.7 g/mol
InChI Key: VAIBGAONSFVVKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(17-Ethyl-4,8-dihydroxy-3,7,11,13-tetramethyl-6,15-dioxononadeca-16,18-dien-2-yl) 3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate is a natural product found in Penicillium urticae and Penicillium griseofulvum with data available.

Scientific Research Applications

1. Neolignans and Lignans Isolation

The ethanol extract of Lobelia chinensis includes compounds structurally similar to the requested chemical. Such extracts have been analyzed for their neolignan and lignan content, revealing a variety of new enantiomeric neolignans and known lignans, which are important for studying plant chemistry and potential therapeutic applications (Jian-xin Chen et al., 2010).

2. Synthesis of Phytoalexin and Analogues

Research on the synthesis of phytoalexins such as 2-Hydroxy-4-phenyl-1H-phenalen-1-one, starting from similar chemical structures, has been conducted. This synthesis pathway is significant for producing phytoalexins, which are important in plant defense mechanisms and have potential pharmacological applications (Marisol Cano et al., 2013).

3. Enzymatic Synthesis for Enantiomerically Enriched Acids

A multienzymatic procedure using substrates structurally related to the specified compound has been developed for the synthesis of highly enantiomerically enriched 3-heteroaryl-3-hydroxypropanoic acids. This research is crucial for the production of specific enantiomers in pharmaceuticals (J. Brem et al., 2010).

4. Synthesis of Brassinosteroids

Studies involving the synthesis of brassinosteroids, which are important plant growth regulators, have utilized compounds structurally akin to the requested chemical. This research contributes to understanding plant hormone synthesis and applications in agriculture (A. V. Baranovskii et al., 2015).

5. Polymorphism in Pharmaceutical Compounds

Research on polymorphic forms of compounds structurally related to the requested chemical has been conducted, especially in the context of pharmaceutical development. Such studies are vital for understanding the physical and chemical properties of drug substances (F. Vogt et al., 2013).

properties

IUPAC Name

(17-ethyl-4,8-dihydroxy-3,7,11,13-tetramethyl-6,15-dioxononadeca-16,18-dien-2-yl) 3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H50O10/c1-9-24(10-2)15-25(34)14-19(4)13-18(3)11-12-26(35)21(6)28(37)16-27(36)20(5)23(8)42-30(39)17-29(38)31-22(7)32(40)43-33(31)41/h9,15,18-21,23,26-27,29,35-36,38H,1,10-14,16-17H2,2-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIBGAONSFVVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC(=O)CC(C)CC(C)CCC(C(C)C(=O)CC(C(C)C(C)OC(=O)CC(C1=C(C(=O)OC1=O)C)O)O)O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H50O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 128956

CAS RN

119757-73-2
Record name Tautomycetin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119757-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tautomycetin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(17-Ethyl-4,8-dihydroxy-3,7,11,13-tetramethyl-6,15-dioxononadeca-16,18-dien-2-yl) 3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate
Reactant of Route 2
Reactant of Route 2
(17-Ethyl-4,8-dihydroxy-3,7,11,13-tetramethyl-6,15-dioxononadeca-16,18-dien-2-yl) 3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate
Reactant of Route 3
(17-Ethyl-4,8-dihydroxy-3,7,11,13-tetramethyl-6,15-dioxononadeca-16,18-dien-2-yl) 3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate
Reactant of Route 4
(17-Ethyl-4,8-dihydroxy-3,7,11,13-tetramethyl-6,15-dioxononadeca-16,18-dien-2-yl) 3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate
Reactant of Route 5
(17-Ethyl-4,8-dihydroxy-3,7,11,13-tetramethyl-6,15-dioxononadeca-16,18-dien-2-yl) 3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate
Reactant of Route 6
(17-Ethyl-4,8-dihydroxy-3,7,11,13-tetramethyl-6,15-dioxononadeca-16,18-dien-2-yl) 3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate

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